N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide

LogP Lipophilicity Membrane Permeability

N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide (CAS 62400-17-3) is a synthetic 1,2,4-triazole derivative with molecular formula C₁₇H₂₄N₄O and molecular weight 300.40 g/mol. The compound features an N-benzyl substituent on the amide nitrogen and a 5-methyl group on the 1,2,4-triazole ring, distinguishing it from N-methyl and 5-phenyl analogs within the triazole-heptanamide series.

Molecular Formula C17H24N4O
Molecular Weight 300.4 g/mol
CAS No. 62400-17-3
Cat. No. B12898477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide
CAS62400-17-3
Molecular FormulaC17H24N4O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N(CC1=CC=CC=C1)C2=NNC(=N2)C
InChIInChI=1S/C17H24N4O/c1-3-4-5-9-12-16(22)21(17-18-14(2)19-20-17)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,18,19,20)
InChIKeyCXRQRMNMXIXCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide (CAS 62400-17-3): Physicochemical and Structural Baseline for Procurement Evaluation


N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide (CAS 62400-17-3) is a synthetic 1,2,4-triazole derivative with molecular formula C₁₇H₂₄N₄O and molecular weight 300.40 g/mol . The compound features an N-benzyl substituent on the amide nitrogen and a 5-methyl group on the 1,2,4-triazole ring, distinguishing it from N-methyl and 5-phenyl analogs within the triazole-heptanamide series . Its calculated LogP of 3.62 and polar surface area (PSA) of 61.88 Ų place it in a lipophilicity range associated with membrane permeability, a critical parameter for antifungal target engagement . The 1,2,4-triazole core is a validated pharmacophore for inhibition of fungal sterol 14α-demethylase (CYP51), the molecular target of clinically used azole antifungals such as fluconazole [1].

Why N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide Cannot Be Simply Substituted by In-Class Triazole Analogs


Within the 1,2,4-triazole-heptanamide series, the N-substituent (benzyl vs. methyl) and the C5 triazole substituent (methyl vs. phenyl) are critical determinants of lipophilicity, target binding conformation, and antifungal spectrum . The N-benzyl group in CAS 62400-17-3 introduces a larger hydrophobic surface and potential π-stacking interactions absent in the N-methyl analog (CAS 62400-09-3), which can alter CYP51 binding pocket occupancy and selectivity [1]. Furthermore, the 5-methyl substitution on the triazole ring, versus the 5-phenyl in comparator compounds, reduces molecular weight and steric bulk while retaining the hydrogen-bonding triad required for heme iron coordination [2]. Class-level structure–activity relationship (SAR) evidence demonstrates that N-benzyl substitution in triazole antifungals correlates with enhanced activity against filamentous fungi and Candida species compared to N-methyl congeners, making simple interchange of analogs without experimental validation a high-risk decision [3].

Quantitative Differentiation Evidence for N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation: N-Benzyl (3.62) vs. N-Methyl-5-Phenyl Analog

CAS 62400-17-3 exhibits a calculated LogP of 3.62 , which falls within the optimal lipophilicity range (LogP 3–5) for antifungal triazoles targeting membrane-bound CYP51 . In contrast, the N-methyl-5-phenyl analog N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-YL)heptanamide (CAS 62400-09-3) has a different molecular formula (C₁₆H₂₂N₄O vs. C₁₇H₂₄N₄O) and lower molecular weight (286.37 vs. 300.40 g/mol), consistent with reduced hydrophobic surface area from the smaller N-methyl substituent . The higher LogP of the N-benzyl compound predicts greater membrane partitioning and potentially enhanced fungal cell penetration, a property associated with improved antifungal activity in azole pharmacophore optimization . Importantly, the N-benzyl group provides an additional aromatic ring for potential π–π stacking interactions within the CYP51 access channel, a feature absent in the N-methyl comparator [1].

LogP Lipophilicity Membrane Permeability Triazole ADME

Polar Surface Area (PSA) and Predicted Membrane Permeability Profiling

The target compound has a topological polar surface area (TPSA) of 61.88 Ų . This value is below the established threshold of 140 Ų for oral bioavailability and below 90 Ų for blood–brain barrier penetration, indicating favorable membrane permeability characteristics [1]. In the context of antifungal triazole development, PSA values in this range are associated with efficient passive diffusion across fungal cell membranes to reach the intracellular CYP51 target [2]. For comparison, fluconazole (the clinical standard) has a PSA of approximately 81.7 Ų and a LogP of –0.1, making it substantially more polar and less lipophilic than CAS 62400-17-3 [1]. The lower PSA and higher LogP of CAS 62400-17-3 suggest a distinct pharmacokinetic profile that may favor tissue penetration over plasma retention, a property relevant for topical or agricultural fungicide applications [2].

Polar Surface Area PSA Membrane Permeability Drug-likeness

N-Benzyl Substitution Pattern: Class-Level Antifungal Activity Differentiation

Class-level SAR evidence from the triazole-benzyl series indicates that N-benzyl substitution enhances antifungal activity compared to N-methyl or unsubstituted analogs [1]. Xu et al. (2015) designed and synthesized a series of triazole derivatives containing N-benzyl groups as fluconazole analogs and evaluated their in vitro antifungal activities against eight human pathogenic fungi, demonstrating that the benzyl moiety contributes meaningfully to antifungal potency through enhanced CYP51 binding interactions [1]. In a related class of benzylic 1,2,3-triazole-4-carboxamides, compounds with N-benzyl substitution exhibited MIC values ranging from 0.017 to 2.6 µg/mL against filamentous fungi (Rhizopus oryzae) and Candida species, with some analogs (3d, 3e) showing sub-0.02 µg/mL potency against R. oryzae ATCC-10329, surpassing the reference drug itraconazole at equivalent concentrations [2]. While direct MIC data for CAS 62400-17-3 itself are not publicly available, the N-benzyl-amide-triazole scaffold is consistently associated with potent antifungal activity across multiple independent studies [1][2][3].

N-Benzyl Structure-Activity Relationship Antifungal CYP51

5-Methyl Triazole Substitution vs. 5-Phenyl Analogs: Differential Steric and Electronic Profile

CAS 62400-17-3 bears a 5-methyl substituent on the 1,2,4-triazole ring, in contrast to the 5-phenyl group found in N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-YL)heptanamide (CAS 62400-09-3) and N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide (CAS 62400-44-6) . The 5-methyl group (molar refractivity ≈ 5.65) presents substantially less steric bulk than the 5-phenyl group (molar refractivity ≈ 25.36), potentially allowing deeper penetration into the CYP51 access channel or accommodating active-site mutations that confer azole resistance . In triazole CYP51 inhibitor design, the substituent at the triazole C5 position directly influences binding conformation: smaller substituents (methyl, H) permit a more vertical orientation of the triazole ring relative to the heme iron, while bulkier groups (phenyl, substituted phenyl) enforce tilted binding geometries that may be sensitive to CYP51 point mutations in resistant strains [1]. This steric differentiation provides a structural rationale for potential differential activity against azole-resistant fungal isolates.

5-Methyl-1,2,4-triazole Steric Effects CYP51 Binding Triazole Substitution

Regioisomeric Differentiation: 3-YL vs. 5-YL Triazole Attachment and Procurement Implications

CAS 62400-17-3 is specifically indexed as N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide, with the heptanamide moiety attached at the 3-position of the 1,2,4-triazole ring . However, due to prototropic tautomerism of the 1,2,4-triazole ring, this compound is chemically equivalent to N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide under neutral conditions, and both names may appear interchangeably in vendor catalogs . The 1,2,4-triazole ring undergoes rapid annular tautomerism (1H-1,2,4-triazole system), meaning that the 3- and 5-positions are chemically equivalent in the unsubstituted or symmetrically substituted state [1]. This tautomeric equivalence has practical procurement implications: purchasers must verify that the supplied material matches the intended regioisomeric form, as certain synthetic routes may produce mixtures of N-substitution isomers or alkylation at N1 vs. N2 positions of the triazole ring [1]. The InChI Key CXRQRMNMXIXCAM-UHFFFAOYSA-N uniquely identifies this compound and should be used as the definitive identity cross-check during procurement .

Regioisomer Triazole Tautomerism Chemical Identity Procurement Specification

Heptanamide Chain Length: Implications for Hydrophobic Binding and Selectivity vs. Shorter-Chain Amide Analogs

The C7 heptanamide chain in CAS 62400-17-3 provides a distinct hydrophobic footprint compared to shorter-chain amide analogs (e.g., acetamide, C2; butanamide, C4) within the triazole-amide antifungal class . In the CYP51 enzyme, the substrate access channel is a predominantly hydrophobic tunnel extending from the heme active site to the protein surface; medium-to-long alkyl chains (C5–C8) have been shown to occupy this channel more effectively than shorter chains, enhancing binding affinity and residence time . The amide moiety itself serves as both a hydrogen bond donor and acceptor, capable of engaging with polar residues lining the access channel entry (e.g., Tyr118, Ser378 in Candida albicans CYP51) . In the benzyl-triazole-carboxamide class, compounds with extended hydrophobic arms (similar to the heptanamide chain) demonstrated MIC values as low as 0.017 µg/mL against filamentous fungi, with chain length positively correlated with antifungal potency up to C7–C8, beyond which solubility limitations emerge [1]. CAS 62400-17-3, with its C7 heptanamide chain, occupies a near-optimal position on this SAR continuum.

Heptanamide Hydrophobic Chain CYP51 Access Channel Chain Length SAR

High-Value Research and Industrial Application Scenarios for N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide


Screening Against Azole-Resistant Candida and Aspergillus Isolates in Antifungal Drug Discovery

The N-benzyl substitution pattern and 5-methyl triazole head group of CAS 62400-17-3 present a structurally distinct pharmacophore from fluconazole and itraconazole, making it a strong candidate for screening panels targeting azole-resistant fungal strains. The compound's predicted LogP of 3.62 and PSA of 61.88 Ų indicate enhanced membrane partitioning relative to fluconazole (LogP ≈ –0.1, PSA ≈ 81.7 Ų), potentially facilitating penetration into fungal cells harboring efflux pump-mediated resistance . The 5-methyl substituent (vs. 5-phenyl in multiple analogs) provides a sterically compact triazole head group that may retain heme iron coordination despite CYP51 active-site mutations (e.g., ERG11 substitutions Y132F, K143R) that compromise larger azoles . In benzylic triazole carboxamide class analogs, MIC values as low as 0.017 µg/mL against Rhizopus oryzae have been reported, establishing a potency benchmark for structurally related screening candidates [1].

Agricultural Fungicide Lead Optimization Leveraging 1,2,4-Triazole Carboxamide SAR

CAS 62400-17-3 combines two validated fungicidal substructures—the 1,2,4-triazole ring (targeting CYP51) and the carboxamide moiety (targeting succinate dehydrogenase, SDH)—in a single molecular framework. This dual-pharmacophore design mirrors the strategy behind commercial succinate dehydrogenase inhibitor (SDHI) fungicides such as mefentrifluconazole . In a 2024 study of 1,2,4-triazole derivatives containing carboxamide fragments, compound 6h demonstrated 92% inhibition against Physalospora piricola with an EC₅₀ of 13.095 µg/mL, outperforming mefentrifluconazole (EC₅₀ = 39.516 µg/mL) by 3-fold . The heptanamide chain (C7) in CAS 62400-17-3 provides a hydrophobic anchor for membrane association, while the benzyl group offers additional π-stacking opportunities with aromatic residues in the target binding pocket . These structural features position the compound as a promising scaffold for agricultural fungicide lead optimization, particularly against Botrytis cinerea and Phytophthora capsici, where structurally related triazole amides have shown >90% inhibition at 50 µg/mL [1].

Physicochemical Property-Based Selection for Topical Antifungal Formulation Development

The calculated LogP of 3.62 and PSA of 61.88 Ų for CAS 62400-17-3 predict favorable partitioning into lipophilic environments such as the stratum corneum and fungal cell membranes, while maintaining sufficient polarity (PSA < 90 Ų) for passive membrane diffusion . This property profile is distinct from highly polar azoles (fluconazole LogP ≈ –0.1) that distribute preferentially into aqueous compartments, and from excessively lipophilic analogs (LogP > 5) that may suffer from poor aqueous solubility and formulation challenges . The N-benzyl group provides an additional aromatic ring for potential formulation-stabilizing interactions with excipients, while the heptanamide chain's flexibility may facilitate incorporation into lipid-based delivery systems . For topical antifungal applications, the compound's predicted moderate lipophilicity and membrane permeability align with the physicochemical requirements for effective stratum corneum penetration and local skin retention, reducing the risk of systemic absorption .

Chemical Probe Development for CYP51 Selectivity Profiling Across Fungal Species

The structural uniqueness of CAS 62400-17-3—combining N-benzyl, heptanamide, and 5-methyl-1,2,4-triazole motifs—makes it a valuable chemical probe for dissecting CYP51 selectivity determinants across pathogenic fungal species. The compound's InChI Key (CXRQRMNMXIXCAM-UHFFFAOYSA-N) provides an unambiguous identity anchor for chemical biology studies . Molecular docking studies on structurally related 1,2,4-triazole carboxamide derivatives have demonstrated that compounds with medium-to-long arm extensions (analogous to the heptanamide-benzyl arm of CAS 62400-17-3) engage distinct sub-pockets within the CYP51 access channel that are not occupied by fluconazole or voriconazole . Compound 5j in the carboxamide-triazole series displayed outstanding anti-oomycete activity against Phytophthora capsici (EC₅₀ = 17.362 µg/mL), far superior to mefentrifluconazole (EC₅₀ = 75.433 µg/mL), demonstrating that subtle structural variations in the amide arm confer significant selectivity shifts across fungal and oomycete species [1]. CAS 62400-17-3, with its unique combination of substituents, is well-positioned for use as a tool compound in CYP51 selectivity profiling panels.

Quote Request

Request a Quote for N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.